
2,7-Di-tert-butyl-9,9-dimethyl-9,10-dihydroacridine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2,7-Di-tert-butyl-9,9-dimethyl-9,10-dihydroacridine is an organic compound with the molecular formula C23H31N. It is a derivative of acridine, characterized by the presence of two tert-butyl groups and two methyl groups attached to the acridine core. This compound is known for its unique structural properties and has been studied for various applications in scientific research and industry .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2,7-Di-tert-butyl-9,9-dimethyl-9,10-dihydroacridine typically involves the Buchwald-Hartwig amination reaction. This method uses palladium-catalyzed coupling of an aryl halide with an amine in the presence of a base. The reaction conditions often include the use of a solvent such as toluene or dioxane, and a ligand to stabilize the palladium catalyst .
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions to ensure high yield and purity, and implementing continuous flow processes to enhance efficiency and safety .
Analyse Chemischer Reaktionen
Types of Reactions
2,7-Di-tert-butyl-9,9-dimethyl-9,10-dihydroacridine undergoes various chemical reactions, including:
Oxidation: This reaction can be carried out using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions typically involve the use of reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur at the acridine core, facilitated by reagents such as alkyl halides or acyl chlorides.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Alkyl halides in the presence of a base such as sodium hydride.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield acridone derivatives, while reduction can produce fully hydrogenated acridine compounds .
Wissenschaftliche Forschungsanwendungen
2,7-Di-tert-butyl-9,9-dimethyl-9,10-dihydroacridine has been explored for various scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Studied for its potential interactions with biological macromolecules.
Medicine: Investigated for its potential therapeutic properties, including its role as a precursor in drug synthesis.
Industry: Employed in the development of organic light-emitting diodes (OLEDs) and other optoelectronic devices
Wirkmechanismus
The mechanism of action of 2,7-Di-tert-butyl-9,9-dimethyl-9,10-dihydroacridine involves its interaction with molecular targets such as enzymes and receptors. The compound’s unique structure allows it to fit into specific binding sites, modulating the activity of these targets. This interaction can influence various biochemical pathways, leading to the observed effects .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 2,7-Di-tert-butyl-9,9-dimethylxanthene
- 2,7-Di-tert-butyl-9,9-dimethyl-9,10-dihydroacridin-10(9H)-ylbenzonitrile
Uniqueness
2,7-Di-tert-butyl-9,9-dimethyl-9,10-dihydroacridine is unique due to its specific substitution pattern on the acridine core, which imparts distinct electronic and steric properties. These properties make it particularly suitable for applications in optoelectronics and as a precursor in organic synthesis .
Eigenschaften
Molekularformel |
C23H31N |
|---|---|
Molekulargewicht |
321.5 g/mol |
IUPAC-Name |
2,7-ditert-butyl-9,9-dimethyl-10H-acridine |
InChI |
InChI=1S/C23H31N/c1-21(2,3)15-9-11-19-17(13-15)23(7,8)18-14-16(22(4,5)6)10-12-20(18)24-19/h9-14,24H,1-8H3 |
InChI-Schlüssel |
HBSAXNFOMGOADF-UHFFFAOYSA-N |
Kanonische SMILES |
CC1(C2=C(C=CC(=C2)C(C)(C)C)NC3=C1C=C(C=C3)C(C)(C)C)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



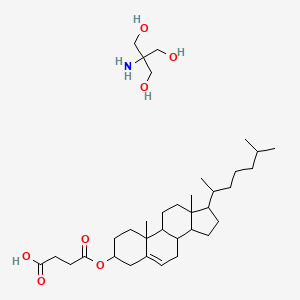
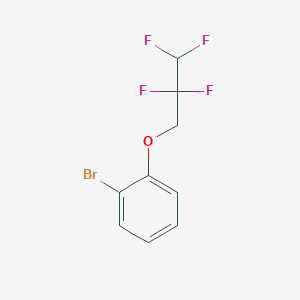
![1-[4-(5-Methyl-2-furyl)phenyl]ethanone](/img/structure/B12080800.png)
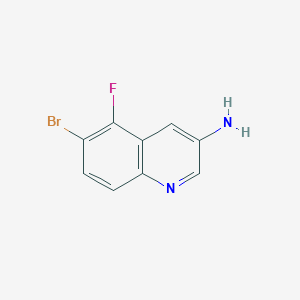

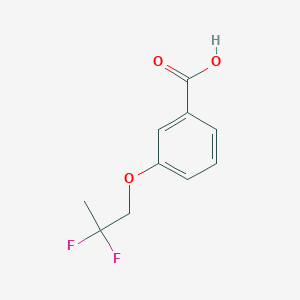


![Potassium;5,12-dihydroxy-11-methyl-6-methylidene-16-oxo-15-oxapentacyclo[9.3.2.15,8.01,10.02,8]heptadec-13-ene-9-carboxylate](/img/structure/B12080833.png)
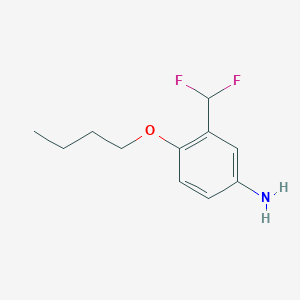
![Methyl 6-[(3-acetyloxy-4-azido-6,8-dioxabicyclo[3.2.1]octan-2-yl)oxy]-3-carbonochloridoyloxy-4,5-bis(phenylmethoxy)oxane-2-carboxylate](/img/structure/B12080837.png)


